molecular formula C19H44N2O6SSi2 B1231898 N,N'-Bis(3-triethoxysilylpropyl)thiourea CAS No. 69952-89-2

N,N'-Bis(3-triethoxysilylpropyl)thiourea

Cat. No. B1231898
CAS RN: 69952-89-2
M. Wt: 484.8 g/mol
InChI Key: CHKNQQMXFCNQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(3-triethoxysilylpropyl)thiourea (TETU) is an organic compound belonging to the class of thioureas. It is a white powder that is soluble in organic solvents, such as ethanol and isopropanol. TETU is used in a variety of scientific research applications, including biochemical and physiological studies, and as a catalyst in organic synthesis. It has been found to have a wide range of advantages and limitations for laboratory experiments, and its mechanism of action is still being studied.

Scientific Research Applications

Anion Transport and Treatment Potential

N,N'-Bis(3-triethoxysilylpropyl)thiourea derivatives have shown promise in biological research and medicine as anionophores, which are transmembrane anion carriers. Their potential applications include treating cystic fibrosis, a genetic illness caused by deficient anion transport. Studies have shown that certain bis-thioureas are over ten times more effective than their urea counterparts in facilitating chloride anion transport, making them significant for medical research (Valkenier et al., 2014).

Organocatalysis in Organic Chemistry

N,N'-Bis(3-triethoxysilylpropyl)thiourea and its derivatives play a critical role in organocatalysis. These compounds are known for their ability to stabilize developing negative charges in reaction intermediates via hydrogen bonding. This property has made them popular in promoting various organic transformations, significantly advancing the field of organocatalysis (Zhang et al., 2014).

Environmental and Pharmaceutical Applications

Bis(thiourea) compounds, including those related to N,N'-Bis(3-triethoxysilylpropyl)thiourea, have been utilized in the environmental and pharmaceutical sectors due to their chelating abilities with various anions and metal ions. They have shown potential as antioxidants and have been investigated for their ability to form stable complexes, which is important in environmental remediation and drug development (Firdausiah et al., 2018).

Applications in Solar Energy

In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), thiourea derivatives, including those related to N,N'-Bis(3-triethoxysilylpropyl)thiourea, have been explored. They have been used as additives in gel polymer electrolytes for DSSCs, improving the solar to electric conversion efficiency. This application highlights the potential of these compounds in enhancing the performance of solar cells (Karthika et al., 2019).

Antimicrobial Activities

N,N'-Bis(3-triethoxysilylpropyl)thiourea derivatives have also been investigated for their antimicrobial properties. These compounds have shown activity against various bacterial strains, highlighting their potential in the development of new antimicrobial agents (Farzanfar et al., 2015).

properties

IUPAC Name

1,3-bis(3-triethoxysilylpropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H44N2O6SSi2/c1-7-22-29(23-8-2,24-9-3)17-13-15-20-19(28)21-16-14-18-30(25-10-4,26-11-5)27-12-6/h7-18H2,1-6H3,(H2,20,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKNQQMXFCNQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44N2O6SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220231
Record name N,N'-Bis(3-triethoxysilylpropyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(3-triethoxysilylpropyl)thiourea

CAS RN

69952-89-2
Record name N,N'-Bis(3-triethoxysilylpropyl)thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069952892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(3-triethoxysilylpropyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Bis(3-triethoxysilylpropyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(3-triethoxysilylpropyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(3-triethoxysilylpropyl)thiourea
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(3-triethoxysilylpropyl)thiourea
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(3-triethoxysilylpropyl)thiourea
Reactant of Route 6
N,N'-Bis(3-triethoxysilylpropyl)thiourea

Q & A

Q1: What is notable about the reaction of N,N'-Bis(3-triethoxysilylpropyl)thiourea with boron trifluoride?

A1: While one might anticipate a simple Lewis acid-base complex formation, the reaction of N,N'-Bis(3-triethoxysilylpropyl)thiourea with boron trifluoride takes an unexpected turn. [] Instead of forming a stable complex, this reaction leads to the cleavage of silicon-oxygen bonds within the triethoxysilylpropyl groups. This unexpected reactivity highlights the influence of the thiourea moiety on the reactivity of the silicon centers. Further investigation into this reaction pathway could reveal new synthetic routes or applications for N,N'-Bis(3-triethoxysilylpropyl)thiourea.

Q2: How is N,N'-Bis(3-triethoxysilylpropyl)thiourea utilized in materials science?

A2: N,N'-Bis(3-triethoxysilylpropyl)thiourea serves as a key component in the development of hybrid adsorbent materials. [] Its structure, featuring both organic (thiourea) and inorganic (triethoxysilyl) components, allows it to act as a bridge between different material phases. Specifically, it has been employed in conjunction with 4-Vinylpyridine‒2-Hydroxyethylmethacrylate copolymer, contributing to the creation of a novel hybrid adsorbent. This highlights the potential of N,N'-Bis(3-triethoxysilylpropyl)thiourea in designing materials with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.